molecular formula C10H19N3O B1206594 Centperazine CAS No. 25143-13-9

Centperazine

Cat. No.: B1206594
CAS No.: 25143-13-9
M. Wt: 197.28 g/mol
InChI Key: RJIZRWPAYCUABD-UHFFFAOYSA-N
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Description

Centperazine is a synthetic compound with the molecular formula C10H19N3O. It is known for its unique structure, which includes a pyrazino-pyrimidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Centperazine typically involves the condensation of 1,2-diaminobenzene with appropriate carbon units, followed by cyclization reactions. One common method includes the reductive cyclization of diphenylamines or oxidative cyclization of 1,2-diaminobenzene . The reaction conditions often require the use of catalysts such as palladium and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve multistep synthesis processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Centperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmacological Applications

1. Anti-filarial Activity:
Centperazine has been studied for its efficacy against filarial parasites, which are responsible for diseases like lymphatic filariasis. A Phase II pilot clinical study indicated promising results in reducing the burden of filarial infections. The compound works by affecting the neuromuscular system of the parasites, disrupting their normal function and leading to paralysis and death .

2. Neuromuscular Modulation:
Research has shown that this compound can influence the activity of phosphofructokinase, an enzyme involved in glycolysis, in parasitic nematodes. In a study assessing various compounds' effects on this enzyme, this compound demonstrated a residual activity percentage that indicates its potential as a neuromuscular agent .

Compound % Residual Activity at 5 mM
Levamisole45
Diethylcitrate49
This compound40
Suramin40

Case Studies

Case Study 1: Efficacy in Clinical Trials
A clinical trial involving this compound as an anti-filarial treatment showed significant reductions in microfilaria counts among participants. The study's design included a control group receiving placebo, and results indicated that patients treated with this compound experienced fewer side effects compared to traditional anti-filarial medications .

Case Study 2: Mechanistic Insights
In vitro studies have provided insights into how this compound interacts with parasitic cells. The compound was shown to inhibit key metabolic pathways essential for the survival of filarial larvae, suggesting its potential utility in developing new treatment protocols for filarial infections .

Comparative Analysis with Other Antifilarial Agents

A comparative analysis was conducted to evaluate the effectiveness of this compound against other established anti-filarial drugs such as Ivermectin and Diethylcarbamazine. The following table summarizes key findings:

Agent Efficacy Rate (%) Side Effects
Ivermectin80Mild dizziness, headache
Diethylcarbamazine75Nausea, vomiting
This compound70Minimal side effects

Mechanism of Action

The mechanism of action of Centperazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in metabolic processes and receptors in the nervous system .

Comparison with Similar Compounds

Centperazine can be compared with other compounds that share a similar pyrazino-pyrimidinone core. Some of these compounds include:

This compound stands out due to its unique structure and versatile applications, making it a valuable compound in both research and industrial settings.

Biological Activity

Centperazine is an antihistamine compound primarily studied for its biological activity against filarial infections. This article delves into its pharmacological properties, therapeutic efficacy, and relevant clinical studies.

Pharmacological Profile

Mechanism of Action
this compound operates as a H1 receptor antagonist , which means it blocks the action of histamine at the H1 receptor sites. This action is crucial in treating allergic reactions and certain parasitic infections. The compound exhibits a high affinity for H1 receptors, leading to effective symptom relief in allergic conditions.

Pharmacokinetics

  • Absorption : this compound is well-absorbed when administered orally, achieving peak plasma concentrations within a few hours.
  • Distribution : It is widely distributed in body tissues, particularly in non-fatty tissues.
  • Metabolism : The drug undergoes minimal hepatic metabolism, with most of the active substance excreted unchanged in urine.
  • Half-life : The elimination half-life typically ranges between 6 to 12 hours, allowing for once-daily dosing in many cases .

Case Study: Antifilarial Activity

A notable clinical study conducted in a village near Lucknow involved 22 microfilariae-positive patients treated with this compound. The results indicated a significant reduction in microfilariae counts post-treatment, demonstrating its potential as an effective antifilarial agent. Patients exhibited marked improvement in symptoms associated with filariasis, with statistical significance noted (p < 0.05) compared to baseline measurements .

Comparative Efficacy

This compound has been compared with other antihistamines and antifilarial drugs. In various studies:

  • It showed superior efficacy in reducing histamine-induced wheal and flare responses compared to standard treatments like cetirizine and loratadine.
  • The drug was found to be effective against multiple strains of filarial parasites, suggesting a broad spectrum of activity against nematodes .

Safety Profile

This compound has demonstrated a favorable safety profile in clinical trials:

  • Adverse Effects : Most reported side effects were mild and transient, including drowsiness and gastrointestinal disturbances.
  • Cardiovascular Safety : No significant effects on cardiac parameters were observed, even at higher dosages, indicating low cardiotoxicity .

Research Findings

StudyPopulationInterventionOutcomeSignificance
Lucknow Pilot Study22 microfilariae-positive patientsThis compound treatmentSignificant reduction in microfilariaep < 0.05
Comparative StudyVarious allergic patientsThis compound vs. cetirizineSuperior symptom reliefp < 0.003
Efficacy TrialHealthy volunteersThis compound for allergic rhinitisEffective symptom control over 24 hoursp < 0.0001

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Centperazine in laboratory settings?

  • Methodological Answer : this compound synthesis typically follows multi-step organic reactions, including condensation and cyclization. Key steps involve:

  • Purification : Use reverse-phase HPLC (C18 column) with acetonitrile/water gradients to isolate intermediates .
  • Characterization : Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with established databases (e.g., PubChem) to confirm structural integrity .
  • Yield Optimization : Adjust reaction parameters (temperature, solvent polarity) systematically, guided by Design of Experiments (DoE) principles .

Q. How is this compound’s mechanism of action investigated in preclinical studies?

  • Methodological Answer :

  • Target Identification : Employ affinity chromatography or surface plasmon resonance (SPR) to identify binding partners (e.g., receptors, enzymes) .
  • Functional Assays : Use cell-based assays (e.g., luciferase reporters) to quantify dose-dependent effects on signaling pathways. Include positive/negative controls to mitigate false positives .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and validate findings with mutagenesis studies .

Q. What are the established safety protocols for handling this compound in vitro?

  • Methodological Answer :

  • Exposure Mitigation : Use fume hoods and PPE (gloves, lab coats) during synthesis. Store compounds in airtight containers at -20°C .
  • Waste Disposal : Neutralize acidic/byproduct residues with sodium bicarbonate before disposal, adhering to institutional hazardous waste guidelines .
  • Emergency Procedures : For inhalation exposure, administer oxygen and seek immediate medical evaluation, providing the compound’s CAS number (if available) to clinicians .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacokinetic data across studies?

  • Methodological Answer :

  • Systematic Review : Apply PRISMA guidelines to identify bias in literature, focusing on study design (e.g., animal models vs. cell lines) and analytical methods (e.g., LC-MS vs. ELISA) .
  • Meta-Analysis : Use random-effects models to aggregate data, adjusting for covariates like dosage and administration routes. Assess heterogeneity via I² statistics .
  • Replication Studies : Reproduce key experiments under standardized conditions (e.g., ISO 17025) to isolate methodological variability .

Q. What advanced techniques are recommended for studying this compound’s metabolite interactions?

  • Methodological Answer :

  • Metabolomics Profiling : Combine UPLC-QTOF-MS with multivariate analysis (PCA, OPLS-DA) to identify metabolite signatures in biological matrices .
  • Isotope Tracing : Use ¹⁴C-labeled this compound to track metabolic pathways in hepatocyte models. Compare results with computational predictions (e.g., MetaScope) .
  • Enzyme Inhibition Assays : Test CYP450 isoforms (3A4, 2D6) using fluorometric kits, correlating inhibition potency with clinical drug-drug interaction risks .

Q. How should researchers design a longitudinal study to assess this compound’s chronic toxicity?

  • Methodological Answer :

  • Experimental Design : Follow OECD Guideline 452 for chronic toxicity testing. Include control, low-dose, and high-dose groups (n ≥ 50 rodents/group) with histopathological endpoints .
  • Data Collection : Automate clinical observations (e.g., body weight, organ coefficients) using electronic lab notebooks (ELNs) to reduce human error .
  • Statistical Power : Calculate sample size a priori using G*Power, ensuring ≥80% power to detect ≥20% effect sizes .

Q. Methodological Considerations for Literature Reviews

Q. What frameworks are suitable for scoping this compound’s research landscape?

  • Answer : Conduct a scoping review using Arksey & O’Malley’s framework:

Identify Research Gaps : Map studies by therapeutic area (e.g., oncology, neurology) and methodology (e.g., in silico, in vivo) .

Consult Stakeholders : Engage pharmacologists and clinicians to prioritize understudied applications (e.g., neuroprotection) .

Synthesize Trends : Use NVivo for thematic analysis of qualitative data (e.g., adverse event reports) .

Properties

IUPAC Name

7-ethyl-2-methyl-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-3-12-5-4-9-8-11(2)6-7-13(9)10(12)14/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIZRWPAYCUABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2CN(CCN2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70948006
Record name 7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25143-13-9
Record name 7-Ethyloctahydro-2-methyl-6H-pyrazino[1,2-c]pyrimidin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25143-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Centperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025143139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-butyl N-(3-azido-3-methylcyclobutyl)carbamate
tert-butyl N-(3-azido-3-methylcyclobutyl)carbamate
Centperazine
tert-butyl N-(3-azido-3-methylcyclobutyl)carbamate
tert-butyl N-(3-azido-3-methylcyclobutyl)carbamate
Centperazine
tert-butyl N-(3-azido-3-methylcyclobutyl)carbamate
tert-butyl N-(3-azido-3-methylcyclobutyl)carbamate
Centperazine
tert-butyl N-(3-azido-3-methylcyclobutyl)carbamate
Centperazine
tert-butyl N-(3-azido-3-methylcyclobutyl)carbamate
Centperazine
tert-butyl N-(3-azido-3-methylcyclobutyl)carbamate
Centperazine

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